molecular formula C5H2F3NO2 B2919234 5-(Trifluoromethyl)oxazole-4-carbaldehyde CAS No. 1781643-66-0

5-(Trifluoromethyl)oxazole-4-carbaldehyde

Cat. No. B2919234
CAS RN: 1781643-66-0
M. Wt: 165.071
InChI Key: UWHHINQTWSOJHM-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)oxazole-4-carbaldehyde” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .


Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)oxazole-4-carbaldehyde and similar compounds often involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This method allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)oxazole-4-carbaldehyde is characterized by a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The trifluoromethyl group is attached to the 5-position of the oxazole ring .

Scientific Research Applications

Synthesis of Derivatives for Potential Antimicrobial Agents

One significant application is in the synthesis of various derivatives with potential antimicrobial properties. For instance, a study designed, synthesized, and characterized new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds were synthesized via a Vilsmeier–Haack formylation approach, demonstrating a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, hinting at the compound's utility in creating new therapeutic agents (Manjunatha Bhat et al., 2016).

Advancements in Organic Synthesis Techniques

Another application is in advancing organic synthesis techniques. A study highlighted a highly efficient and mild synthesis method for 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, demonstrating the compound's role in facilitating safe and efficient synthetic processes (M. Journet et al., 2001).

Development of Anticancer and Anti-inflammatory Agents

Furthermore, 5-(Trifluoromethyl)oxazole-4-carbaldehyde serves as a precursor in the synthesis of novel compounds with anticancer and anti-inflammatory activities. A study reported the synthesis of novel 1,2,3-triazole substituted-N-alkyl/aryl nitrone derivatives from 1-substituted-1,2,3-triazole-4-carbaldehydes, which showed significant anti-inflammatory activity and anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of derivatives synthesized from 5-(Trifluoromethyl)oxazole-4-carbaldehyde (P. Sambasiva Rao et al., 2014).

Role in Click Chemistry and Drug Discovery

The compound's utility extends to the field of click chemistry, serving as a building block in the synthesis of biologically active compounds. Click chemistry is a powerful tool in drug discovery, utilizing reliable chemical transformations to create diverse molecular structures. 5-(Trifluoromethyl)oxazole-4-carbaldehyde and its derivatives can be involved in these transformations, contributing to the development of new drugs (H. Kolb & K. B. Sharpless, 2003).

properties

IUPAC Name

5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)9-2-11-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHHINQTWSOJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

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